(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
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Description
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H21ClN6O2S2 and its molecular weight is 440.97. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Structural Analysis
The compound and its analogues have been studied for their molecular interactions with specific receptors, demonstrating the significance of conformational analyses and the development of pharmacophore models. For example, research into the antagonist activity of related compounds has involved detailed conformational studies to understand the steric binding interactions with receptors, contributing to the design of more selective and potent compounds for receptor targeting (J. Shim et al., 2002).
Synthesis Techniques
Innovative synthesis techniques have been developed to create this compound and its derivatives, highlighting advancements in chemical synthesis methods. These techniques enable the efficient production of complex molecules with potential therapeutic and research applications, such as the synthesis of new pyrazole and isoxazole derivatives with potential antibacterial and antifungal activities (P. Sanjeeva et al., 2022).
Potential Therapeutic Activities
Several studies have explored the therapeutic potential of derivatives, investigating their antibacterial, antifungal, and anticancer properties. This research is crucial for identifying new treatments for various diseases. For instance, a series of novel pyrazole carboxamide derivatives containing a piperazine moiety was synthesized and determined to have potential as antibacterial and antifungal agents, showcasing the compound's relevance in drug discovery and development (Hong-Shui Lv et al., 2013).
Structural Analogues and Activity Correlation
The exploration of structural analogues and their activity correlation provides insights into the relationship between chemical structure and biological activity. This research aids in the rational design of new compounds with enhanced efficacy and reduced side effects. The synthesis and screening of fluoro-substituted pyrazolyl benzoxazoles, for example, contribute to understanding how specific substitutions on the molecule impact its biological activity and potential medicinal applications (R. Jadhav et al., 2015).
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S2.ClH/c1-21-10-12(15(20-21)25-2)16(24)22-5-7-23(8-6-22)17-19-18-13(11-27-17)14-4-3-9-26-14;/h3-4,9-10H,5-8,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYTXLUFFYDADW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.